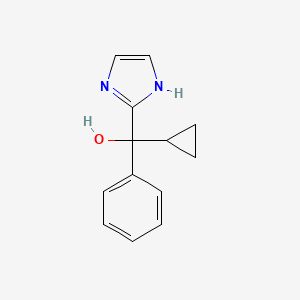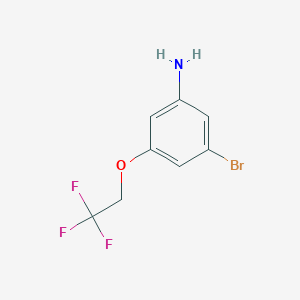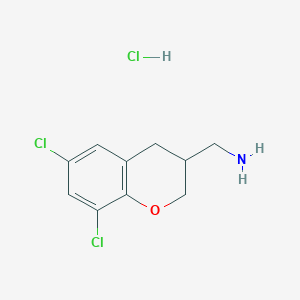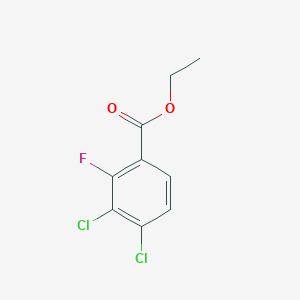![molecular formula C8H14O2 B1458743 7-Oxaspiro[3.5]nonan-1-OL CAS No. 1781125-92-5](/img/structure/B1458743.png)
7-Oxaspiro[3.5]nonan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxaspiro[3.5]nonan-1-OL is a chemical compound with the CAS Number: 1781125-92-5 . It has a molecular weight of 142.2 and is typically in liquid form . The IUPAC name for this compound is 7-oxaspiro[3.5]nonan-1-ol .
Molecular Structure Analysis
The molecular structure of 7-Oxaspiro[3.5]nonan-1-OL includes a total of 25 bonds . There are 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
7-Oxaspiro[3.5]nonan-1-OL has a molecular weight of 142.2 . It is typically in liquid form . The compound has a density of 1.10±0.1 g/cm3 and a boiling point of 251.0±8.0 °C .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches to Spiroaminals
Spiroaminals, such as 7-Oxaspiro[3.5]nonan-1-OL and its related compounds, have garnered attention due to their presence in natural and synthetic products with significant biological activities. The complexity and novelty of their structures make them intriguing targets for chemical synthesis. Various strategies have been developed to synthesize these spiroaminals, highlighting the diverse applications of these compounds in scientific research beyond their biological properties (Sinibaldi & Canet, 2008).
Application in Total Synthesis
The Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols has been used to prepare a variety of substituted 1-oxaspiro compounds, including 7-Oxaspiro[3.5]nonan-1-OL derivatives. This method has been applied to the total synthesis of spirocyclic ethers like theaspirane and theaspirone, demonstrating the relevance of 7-Oxaspiro[3.5]nonan-1-OL in the synthesis of complex natural products (Young, Jung, & Cheng, 2000).
Novel Synthetic Pathways
Innovative synthetic pathways have been explored for creating 7-Oxaspiro[3.5]nonan-1-OL and its analogs. For instance, the Mn(III)-based reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones has led to the formation of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the versatility of spiro compounds in organic synthesis and the development of new reaction methodologies (Huynh, Nguyen, & Nishino, 2017).
Role in Fungicidal Agents
7-Oxaspiro[3.5]nonan-1-OL derivatives have been designed and synthesized as potential fungicidal agents, exhibiting significant inhibition rates against various pathogens. This highlights the potential of 7-Oxaspiro[3.5]nonan-1-OL derivatives in agricultural applications and the development of new fungicides (Tang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-oxaspiro[3.5]nonan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVBQPCFNZKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)








![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)


![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)
